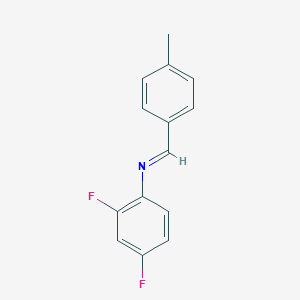

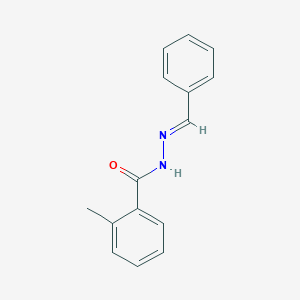

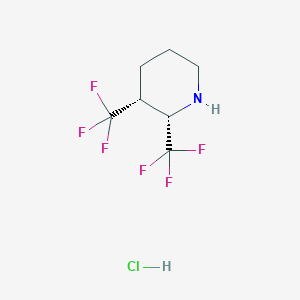

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a derivative of imine, which is a functional group containing a carbon-nitrogen double bond.

Scientific Research Applications

Molecular Synthesis and Characterization

Research into the synthesis and characterization of compounds related to N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine showcases the creation of complex molecular structures through Schiff base condensation methods. One study detailed the formation of Schiff base ligands by reacting diamine with aromatic aldehydes, characterizing them via spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectroscopy. Theoretical calculations, including bond lengths, angles, and electronic properties, were also performed to complement experimental data, illustrating the compound's geometric and electronic structure attributes (Uluçam & Yenturk, 2019).

Crystallography and Isomorphism

Another realm of application is in crystallography, where the crystal structures of related imidazole-imines have been determined, revealing insights into isomorphism among compounds. Detailed analysis of crystal packing, molecular twisting, and intermolecular interactions such as hydrogen bonding and π–π interactions provides a foundation for understanding the solid-state chemistry and potential applications of these compounds (Skrzypiec et al., 2012).

Hydrogen Bonding and Structural Analysis

The study of Schiff bases as hydrogen bond donors and acceptors highlights their structural versatility and interaction potential. One investigation synthesized and characterized a compound through spectroscopy and X-ray crystallography, revealing a network of hydrogen bonds and π–π stacking interactions that contribute to the compound's stability and potential reactivity. Such insights are vital for the development of materials with specific properties, including catalytic and binding capabilities (Sánchez-Pacheco et al., 2021).

Weak Intermolecular Interactions

The interplay of weak intermolecular interactions in Schiff's bases derived from aromatic compounds has been analyzed, showing the stabilizing effects of such interactions on crystal structures. This research emphasizes the significance of substituents and their influence on molecular stability and interactions, providing a basis for designing molecules with tailored properties (Al-Mutairi et al., 2020).

Synthesis via Cross-Coupling Reactions

The synthesis of imine derivatives via Suzuki cross-coupling reactions demonstrates the method's efficacy in producing a variety of derivatives with diverse functional groups. This work, including DFT studies, explores the molecular properties and reactivity of these compounds, laying the groundwork for their application in various fields, such as materials science and organic synthesis (Rizwan et al., 2018).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N/c1-10-2-4-11(5-3-10)9-17-14-7-6-12(15)8-13(14)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTQESSWSDIJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)